molecular formula C30H28FN5O4 B12209995 N-[2-(3,4-dimethoxyphenyl)ethyl]-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12209995
M. Wt: 541.6 g/mol
InChI Key: XFQMYPAOQIEYKT-UHFFFAOYSA-N
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Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” is a complex organic compound that features a tricyclic structure with multiple functional groups. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tricyclic core and the introduction of various functional groups. Common synthetic routes might include:

    Cyclization reactions: to form the tricyclic core.

    Substitution reactions: to introduce the dimethoxyphenyl and fluorophenyl groups.

    Amidation reactions: to form the carboxamide group.

Industrial Production Methods

Industrial production of complex organic compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Catalysis: to improve reaction efficiency.

    Flow chemistry: for continuous production.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the imino or oxo groups.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include:

    Oxidized derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced derivatives: Compounds with reduced imino or oxo groups.

    Substituted derivatives: Compounds with new substituents on the aromatic rings.

Scientific Research Applications

Chemistry

    Synthesis of analogs: Researchers may use the compound as a starting point to synthesize analogs with potentially improved properties.

    Mechanistic studies: The compound could be used to study reaction mechanisms involving its functional groups.

Biology

    Biological assays: The compound may be tested for biological activity, such as enzyme inhibition or receptor binding.

    Cell studies: Researchers might investigate its effects on cell lines to determine potential therapeutic applications.

Medicine

    Drug development: If the compound shows promising biological activity, it could be a candidate for drug development.

    Pharmacokinetics: Studies on how the compound is absorbed, distributed, metabolized, and excreted in the body.

Industry

    Material science: The compound could be used in the development of new materials with specific properties.

    Chemical sensors: Its unique structure might make it suitable for use in chemical sensors.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor modulation: It could act as an agonist or antagonist at specific receptors.

    Signal transduction pathways: The compound might influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-7-[(4-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-7-[(4-bromophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Uniqueness

The uniqueness of “N-[2-(3,4-dimethoxyphenyl)ethyl]-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” lies in its specific combination of functional groups and tricyclic structure, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C30H28FN5O4

Molecular Weight

541.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C30H28FN5O4/c1-18-5-4-14-35-27(18)34-28-23(30(35)38)16-22(26(32)36(28)17-20-6-9-21(31)10-7-20)29(37)33-13-12-19-8-11-24(39-2)25(15-19)40-3/h4-11,14-16,32H,12-13,17H2,1-3H3,(H,33,37)

InChI Key

XFQMYPAOQIEYKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)F)C(=O)NCCC5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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